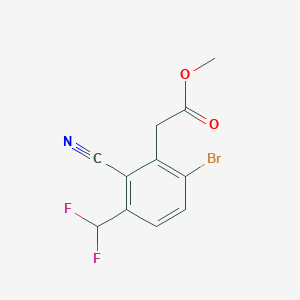

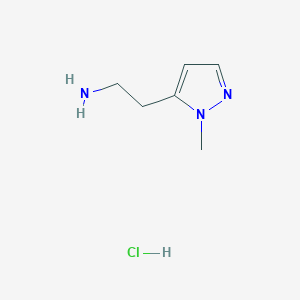

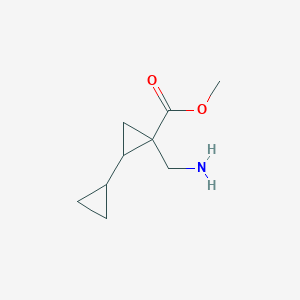

![molecular formula C13H16ClNO2 B1486352 [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol CAS No. 1082861-90-2](/img/structure/B1486352.png)

[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol

Descripción general

Descripción

1-(3-Chlorobenzoyl)piperidin-4-yl]methanol, also known as CBPM, is a chemical compound with a wide range of applications in the scientific research field. Its properties make it an ideal candidate for use in laboratory experiments in various fields such as pharmacology, biochemistry, and physiology. CBPM has been widely studied and is known to be an effective tool for studying a variety of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Antimalarial Research

- Field : Pharmacology and Toxicology .

- Application : Synthetic 1, 4-disubstituted piperidines, structurally similar to your compound, have been studied for their potential as antimalarial drugs .

- Method : Antiplasmodial activity was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC 50 and IC 90 values of active compounds by the parasite lactate dehydrogenase assay .

- Results : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Three promising (alcohol) analogues were identified which were more active on the resistant strain (IC 50 values between 1.03 to 2.52 μg/mL), than the sensitive strain (IC 50 values between 2.51 to 4.43 μg/mL) .

Drug Design

- Field : Organic Chemistry and Pharmacology .

- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Method : The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Antiplasmodial Activity

- Field : Pharmacology and Toxicology .

- Application : Synthetic 1, 4-disubstituted piperidines with simple molecular structures have been evaluated for their antiplasmodial activity .

- Method : The compounds were screened for activity against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . Active compounds were identified by fluorescence microscopy and their IC 50 and IC 90 values were determined by the parasite lactate dehydrogenase assay .

- Results : The compounds inhibited parasite growth by 56 to 93% at 40 μg/mL . Three promising alcohol analogues were identified which were more active on the resistant strain (IC 50 values between 1.03 to 2.52 μg/mL), than the sensitive strain (IC 50 values between 2.51 to 4.43 μg/mL) .

Drug Synthesis

- Field : Organic Chemistry .

- Application : Piperidines are important synthetic fragments for designing drugs .

- Method : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Antiparasitic Activity

- Field : Pharmacology and Toxicology .

- Application : Synthetic 1, 4-disubstituted piperidines with simple molecular structures have been evaluated for their antiparasitic activity .

- Method : The compounds were screened for activity against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . Active compounds were identified by fluorescence microscopy and their IC 50 and IC 90 values were determined by the parasite lactate dehydrogenase assay .

- Results : The compounds inhibited parasite growth by 56 to 93% at 40 μg/mL . Three promising alcohol analogues were identified which were more active on the resistant strain (IC 50 values between 1.03 to 2.52 μg/mL), than the sensitive strain (IC 50 values between 2.51 to 4.43 μg/mL) .

Medicinal Chemistry

- Field : Organic Chemistry .

- Application : Piperidines are important synthetic fragments for designing drugs .

- Method : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Propiedades

IUPAC Name |

(3-chlorophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-12-3-1-2-11(8-12)13(17)15-6-4-10(9-16)5-7-15/h1-3,8,10,16H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHHJOJRUSZPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

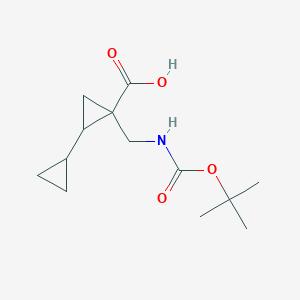

![1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid](/img/structure/B1486272.png)

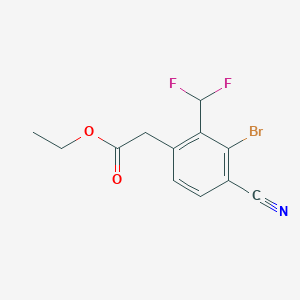

![2-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1486276.png)

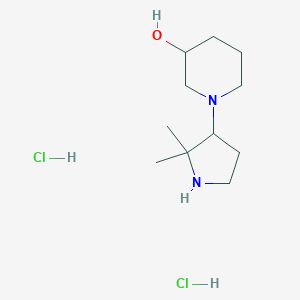

![2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride](/img/structure/B1486284.png)

![2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride](/img/structure/B1486290.png)

![3-[(3-Methoxybenzyl)amino]cyclobutanol hydrochloride](/img/structure/B1486292.png)